![molecular formula C16H15BrN6O2 B5084299 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a bromofuran-2-carbonyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The bromofuran-2-carbonyl moiety is then attached to the piperazine ring. Common reagents used in these reactions include bromine, furan, piperazine, and various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the pyridazine or pyrazolyl rings.
Substitution: Halogen substitution reactions can be performed on the bromofuran moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furan derivatives with additional functional groups, while substitution reactions can introduce various substituents on the furan ring .
Scientific Research Applications
3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share a similar core structure and exhibit various biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as certain antipsychotic drugs, have similar structural features and pharmacological properties.
Pyrazole Derivatives: Pyrazole-based compounds, known for their anti-inflammatory and anticancer activities, are structurally related to the pyrazolyl group in the compound.
Uniqueness
The uniqueness of 3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its combination of multiple pharmacophores within a single molecule, which can result in a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c17-13-3-2-12(25-13)16(24)22-10-8-21(9-11-22)14-4-5-15(20-19-14)23-7-1-6-18-23/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVHGXSNCXJPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)
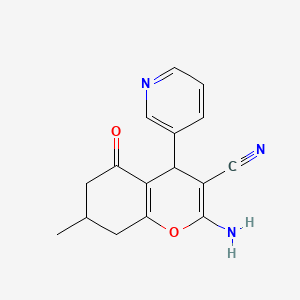
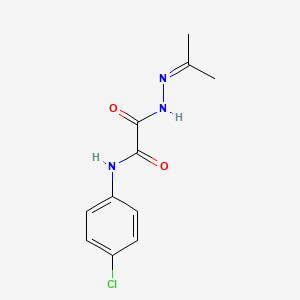
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[(3-chlorophenyl)methylene]-](/img/structure/B5084265.png)
![2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B5084275.png)
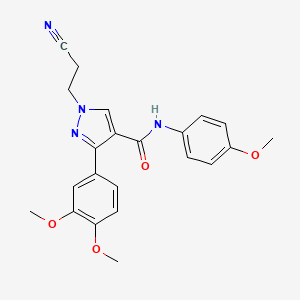
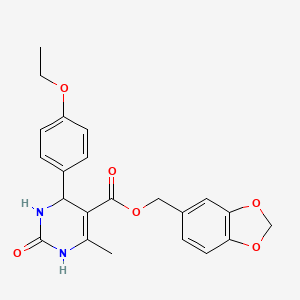
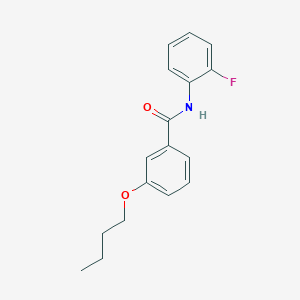
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-[3-(Diethylaminomethyl)-4-methoxyphenyl]ethanone;hydrochloride](/img/structure/B5084311.png)
